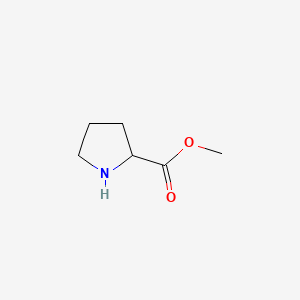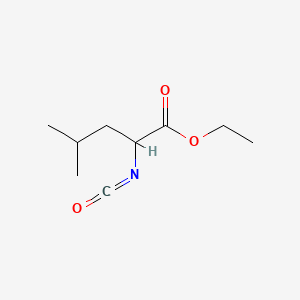
3,5-Dimethyl-3-hexanol
Descripción general
Descripción
3,5-Dimethyl-3-hexanol is a chemical compound with the molecular formula C8H18O . It has a molecular weight of 130.2279 . The IUPAC name for this compound is 3,5-dimethylhexan-3-ol .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-3-hexanol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The boiling point of 3,5-Dimethyl-3-hexanol is approximately 425.5 K . More physical and chemical property data can be found from various databases .Aplicaciones Científicas De Investigación
Dielectric Property Analysis
The dielectric constant and loss of 3,5-Dimethyl-3-hexanol have been measured, indicating its potential use in understanding molecular interactions and behaviors in various solvents at different temperatures and frequencies .
Thermophysical Property Evaluation
Data from NIST suggest that 3,5-Dimethyl-3-hexanol has been evaluated for its thermophysical properties, which are crucial for chemical process design and safety analysis .
Molecular Structure Identification
The molecular weight and structure of 3,5-Dimethyl-3-hexanol have been detailed, which is fundamental in the identification and synthesis of organic compounds .
Solvent-Solute Interaction Studies
Research on microwave relaxation and association of 3,5-Dimethyl-3-hexanol in heptane suggests its application in studying solvent-solute interactions .
Safety and Hazards
Mecanismo De Acción
3,5-Dimethyl-3-hexanol is a chemical compound with the molecular formula C8H18O . This compound, like other alcohols, has a wide range of potential applications and effects.
Mode of Action
Alcohols typically exert their effects by interacting with biological molecules such as proteins and lipids, altering their structure and function . The specific interactions of 3,5-Dimethyl-3-hexanol with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, often by interacting with enzymes that catalyze key reactions . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
It is known that exposure to the compound can cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that 3,5-Dimethyl-3-hexanol may interact with cellular membranes or other molecular targets in these tissues.
Propiedades
IUPAC Name |
3,5-dimethylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(4,9)6-7(2)3/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGJWCKWKKMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871288 | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3-hexanol | |
CAS RN |
4209-91-0 | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexanol, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexanol, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,5-Dimethyl-3-hexanol influence its reaction with the hydroxyl radical (OH)?
A1: The structure of 3,5-Dimethyl-3-hexanol plays a key role in its reaction with the OH radical. Studies have shown that this reaction leads to the formation of various products, including acetone, 2-butanone, 2-methylpropanal, 4-methyl-2-pentanone, and 4-hydroxy-4-methyl-2-pentanone []. The formation of 4-hydroxy-4-methyl-2-pentanone is particularly noteworthy as it provides evidence for alkoxy radical isomerization, a process where an alkoxy radical rearranges its structure through intramolecular hydrogen abstraction [, ]. The specific arrangement of methyl and hydroxyl groups in 3,5-Dimethyl-3-hexanol facilitates a 1,5-H shift within the resulting alkoxy radical, leading to the observed isomerization product.
Q2: What is the significance of alkoxy radical isomerization in the atmospheric chemistry of 3,5-Dimethyl-3-hexanol?
A2: Alkoxy radical isomerization is a significant process in the atmospheric degradation of 3,5-Dimethyl-3-hexanol and other volatile organic compounds (VOCs) [, ]. This isomerization can compete with other atmospheric reactions of alkoxy radicals, such as decomposition and reaction with oxygen (O2). These competing pathways ultimately influence the types and concentrations of secondary pollutants formed in the atmosphere. Understanding the rate constants for these competing reactions is crucial for accurately modeling atmospheric chemistry and predicting the environmental impact of VOC emissions.
Q3: Are there any spectroscopic studies on 3,5-Dimethyl-3-hexanol?
A3: Yes, dielectric spectroscopy studies have been conducted on 3,5-Dimethyl-3-hexanol []. These studies, focusing on dielectric constant and loss measurements in a heptane solution, revealed two distinct relaxation times. The longer relaxation time was attributed to the rotation of the entire molecule, while the shorter relaxation time was associated with the relaxation of the OH-group within the molecule. Interestingly, the study found minimal evidence of association (e.g., hydrogen bonding) between 3,5-Dimethyl-3-hexanol molecules in the concentration range studied. This suggests that the molecule exists predominantly in a monomeric form in a non-polar solvent like heptane.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















